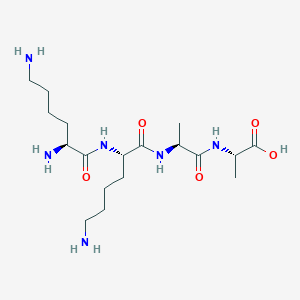

L-Lysyl-L-lysyl-L-alanyl-L-alanine

Description

L-Lysyl-L-lysyl-L-alanyl-L-alanine (sequence: Lys-Lys-Ala-Ala) is a cationic tetrapeptide characterized by two N-terminal lysine residues and two alanine residues. The alanine residues, being small and non-polar, may stabilize secondary structures through hydrophobic interactions. This peptide’s molecular weight is approximately 459.5 g/mol (calculated from standard amino acid masses), though experimental values for analogs suggest slight variations depending on hydration and counterions .

Properties

CAS No. |

61257-61-2 |

|---|---|

Molecular Formula |

C18H36N6O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H36N6O5/c1-11(15(25)23-12(2)18(28)29)22-17(27)14(8-4-6-10-20)24-16(26)13(21)7-3-5-9-19/h11-14H,3-10,19-21H2,1-2H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

HLMVCWKLRWKYDB-XUXIUFHCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After each coupling step, the protecting groups are removed to allow the next amino acid to be added. This process is repeated until the tetrapeptide is fully assembled .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid support, and the growing peptide chain is elongated by sequential addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: The peptide bonds can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield aldehydes or carboxylic acids, while reduction of the peptide bonds can produce amines .

Scientific Research Applications

L-Lysyl-L-lysyl-L-alanyl-L-alanine has several scientific research applications:

Biochemistry: It can be used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.

Materials Science: It can be used in the development of biomaterials and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The lysine residues can interact with negatively charged molecules, while the alanine residues provide structural stability. This interaction can modulate various biological processes, including enzyme activity and cell signaling pathways .

Comparison with Similar Compounds

Structural Conformation

L-Lysyl-L-lysyl-L-alanyl-L-alanine

Limited direct structural data are available for this tetrapeptide, but studies on related lysine-alanine repeats provide insights. For example, (L-Lys-L-Ala-L-Ala)ₙ (n=1–3) adopts a polyproline II (PPII)-like helical conformation in aqueous solution, with dihedral angles (φ, ψ) ranging from −82° to −107° and 143°–154°, respectively . The PPII conformation is stabilized by lysine’s electrostatic repulsion and alanine’s conformational flexibility.

Similar Peptides

- L-Ala-L-Tyr-L-Ala : This tripeptide forms β-sheet-like structures in crystalline states, with charge density and hydrogen-bonding patterns comparable to tri-L-alanine despite the central tyrosine substitution .

- L-Leucyl-L-alanine : A dipeptide with a hydrophobic leucine residue; it likely adopts random coil or β-turn conformations due to reduced electrostatic stabilization .

- (L-Pro-L-Ala)ₙ : Proline’s cyclic side chain enforces rigid cis/trans isomerization, leading to distinct helical or turn structures absent in lysine-rich peptides .

Key Insight : Lysine’s positive charge promotes extended PPII conformations, while hydrophobic or rigid residues (e.g., leucine, proline) favor compact folds or β-sheets.

Thermal Stability

This compound

Thermal stability is inferred from studies on (L-Lys-L-Ala-L-Ala)ₙ, which retains PPII-like conformations up to 90°C, with equilibrium shifts toward unordered states at elevated temperatures . The additional lysine in the tetrapeptide may enhance thermal resilience via increased charge-charge interactions.

Similar Peptides

- L-Ala-L-Tyr-L-Ala : Crystalline modifications show reproducible charge density and hydrogen-bonding networks at ultra-low temperatures (9–20 K), but solution-phase stability data are lacking .

Data Table: Thermal Stability Comparison

Solubility and Acidity

This compound

The two lysine residues impart high water solubility (~1.27 g/cm³ estimated density) and a basic isoelectric point (pI ~10.5). Acidic dissociation constants (pKa) for lysine’s ε-amino groups are ~10.5, while terminal carboxyl groups have pKa ~2.3 .

Similar Peptides

- L-Alanyl-L-alanine: Experimental pKa values: α-carboxyl (2.94), α-amino (8.06) . Lower solubility (~1.2 g/cm³) due to reduced charge .

- L-Phenylalanyl-Glycine: pKa values shifted (α-carboxyl: 3.12; α-amino: 7.89) due to phenylalanine’s hydrophobicity .

Key Insight : Lysine-rich peptides exhibit superior solubility and higher pI compared to neutral or hydrophobic analogs.

This compound

Cationic peptides like this tetrapeptide are models for antimicrobial peptides (AMPs), where lysine enhances membrane disruption via electrostatic interactions with bacterial lipids .

Similar Peptides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.